

# An In-Depth Technical Guide to N-(2,5-dimethylphenyl)-4-fluorobenzamide

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## Compound of Interest

**Compound Name:** *N-(2,5-dimethylphenyl)-4-fluorobenzamide*

**Cat. No.:** B324294

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CAS Number: 346694-02-8

Molecular Formula: C<sub>15</sub>H<sub>14</sub>FNO

Molecular Weight: 243.28 g/mol

## Abstract

**N-(2,5-dimethylphenyl)-4-fluorobenzamide** is a fluorinated aromatic amide that holds significant interest for researchers in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential therapeutic applications. The strategic incorporation of a fluorine atom and the specific substitution pattern on the phenyl rings are discussed in the context of structure-activity relationships and metabolic stability. This document serves as a foundational resource for scientists investigating this and related compounds for novel therapeutic interventions.

## Introduction

Benzamide derivatives are a well-established class of compounds with a broad spectrum of biological activities, leading to their use in a variety of therapeutic agents. The introduction of fluorine into pharmaceutical candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and modulate potency. **N-(2,5-dimethylphenyl)-4-fluorobenzamide** combines these features, making it a compound of interest for further investigation. This guide aims to provide the foundational knowledge and practical methodologies required for its synthesis, characterization, and evaluation.

## Physicochemical Properties

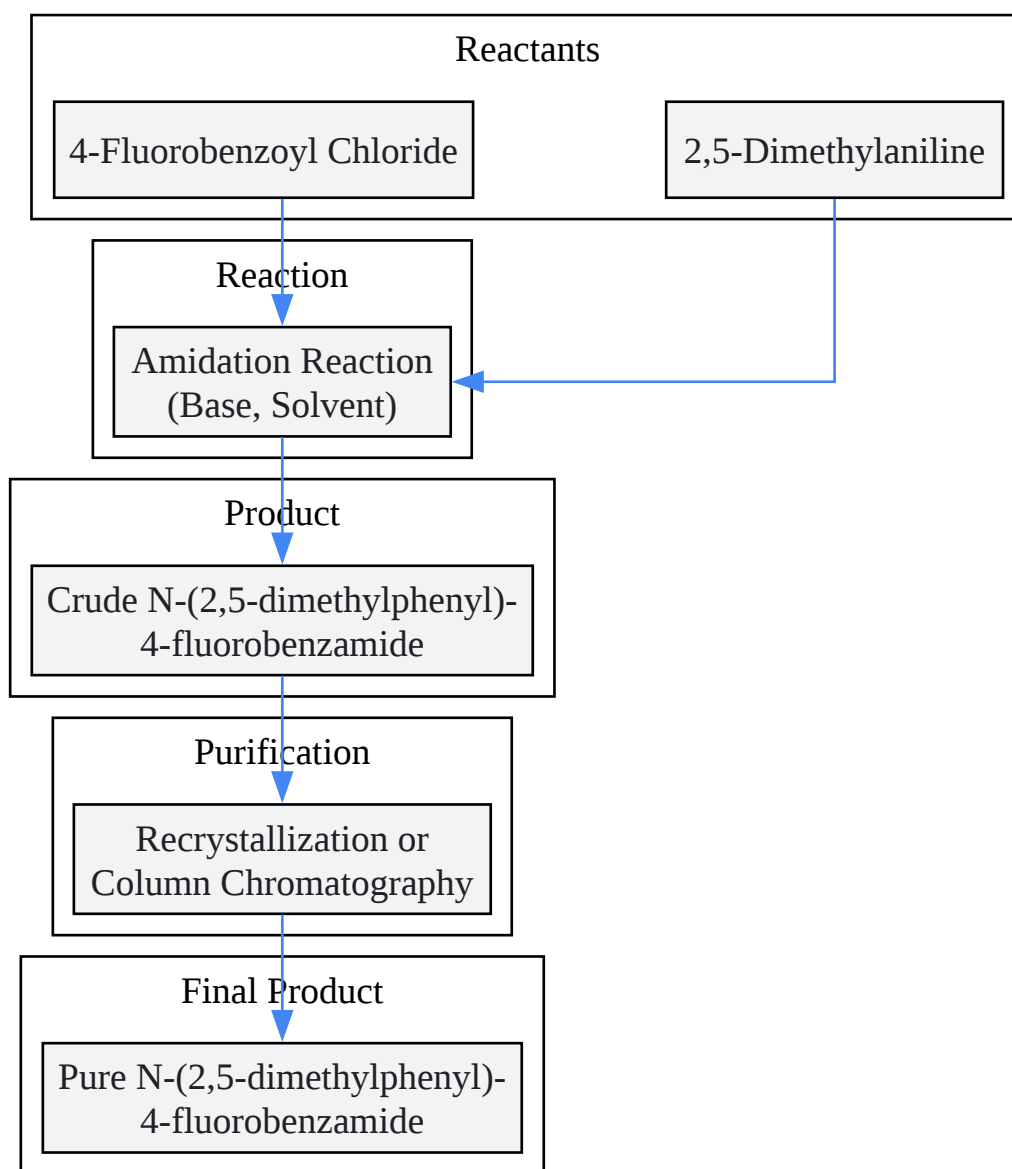
A summary of the key physicochemical properties of **N-(2,5-dimethylphenyl)-4-fluorobenzamide** is presented in Table 1. These values are critical for understanding the compound's behavior in biological systems and for the design of experimental protocols.

Property	Value	Source
CAS Number	346694-02-8	ChemBK[1]
Molecular Formula	C <sub>15</sub> H <sub>14</sub> FNO	ChemBK[1]
Molar Mass	243.28 g/mol	ChemBK[1]
Density (Predicted)	1.186 ± 0.06 g/cm <sup>3</sup>	ChemBK[1]
Boiling Point (Predicted)	387.1 ± 40.0 °C	ChemBK[1]
pKa (Predicted)	13.40 ± 0.70	ChemBK[1]

## Synthesis and Purification

The synthesis of **N-(2,5-dimethylphenyl)-4-fluorobenzamide** is typically achieved through an amidation reaction between 4-fluorobenzoyl chloride and 2,5-dimethylaniline. This well-established synthetic route is reliable and can be performed in a standard laboratory setting.

## Synthesis Workflow



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Caption: General workflow for the synthesis of **N-(2,5-dimethylphenyl)-4-fluorobenzamide**.

## Detailed Experimental Protocol

Materials:

- 4-Fluorobenzoyl chloride
- 2,5-Dimethylaniline

- Triethylamine (or another suitable base)
- Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Hexanes
- Ethyl acetate

Procedure:

- In a round-bottom flask, dissolve 2,5-dimethylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of 4-fluorobenzoyl chloride (1.05 eq) in anhydrous DCM to the flask with stirring.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and separate the organic layer.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexanes/ethyl acetate

gradient to afford pure **N-(2,5-dimethylphenyl)-4-fluorobenzamide**.

## Characterization

The identity and purity of the synthesized **N-(2,5-dimethylphenyl)-4-fluorobenzamide** should be confirmed by standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra should be acquired to confirm the chemical structure. The expected chemical shifts and coupling constants should be consistent with the target molecule.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.
- Melting Point: The melting point of the purified compound should be determined and compared to literature values if available. A sharp melting point range is indicative of high purity.

## Potential Applications in Drug Development

While specific biological activity data for **N-(2,5-dimethylphenyl)-4-fluorobenzamide** is not extensively available in the public domain, the structural motifs present in the molecule suggest several potential areas for investigation.

## Rationale for Investigation

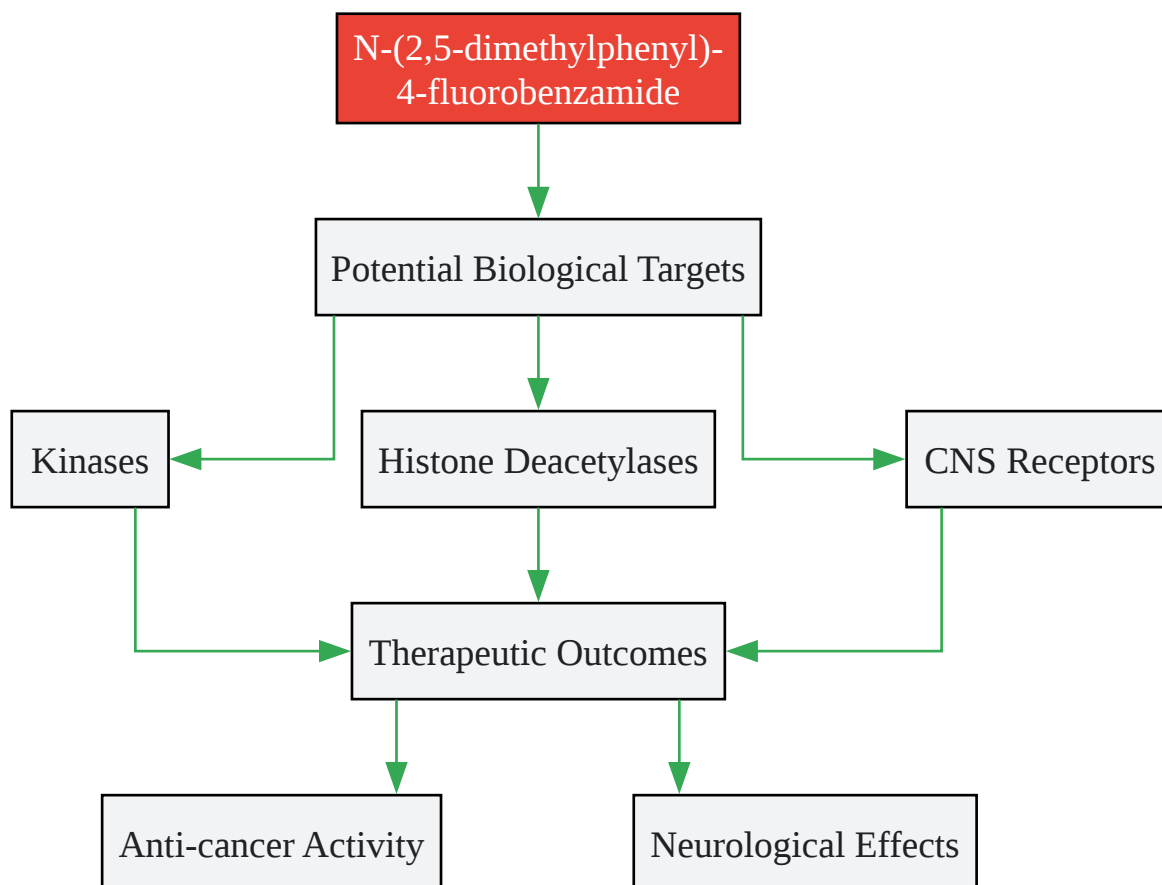
The N-phenylbenzamide scaffold is a known pharmacophore in the discovery of anticancer agents. Furthermore, fluorinated benzamides are being explored for their potential in treating neurological disorders. The specific substitution pattern of **N-(2,5-dimethylphenyl)-4-fluorobenzamide** may confer unique pharmacological properties.

## Postulated Mechanisms of Action

Based on related compounds, potential mechanisms of action could involve:

- Enzyme Inhibition: The compound could act as an inhibitor of various enzymes, such as kinases or histone deacetylases, which are implicated in cancer and other diseases.

- Receptor Modulation: It may act as a modulator of specific receptors in the central nervous system.



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Caption: Postulated therapeutic pathways for **N-(2,5-dimethylphenyl)-4-fluorobenzamide**.

## Conclusion

**N-(2,5-dimethylphenyl)-4-fluorobenzamide** is a compound with significant potential for further research in drug discovery. This guide provides the essential information for its synthesis, purification, and characterization, and outlines potential avenues for investigating its biological activity. The straightforward synthesis and the presence of key structural features make it an attractive candidate for screening in various disease models. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

## References

- **N-(2,5-dimethylphenyl)-4-fluorobenzamide** - Physico-chemical Properties. ChemBK.  
Available at: [[Link](#)]

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## Sources

- 1. [chembk.com](https://chembk.com) [[chembk.com](https://chembk.com)]
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